Cas no 17082-62-1 ((2-oxocyclobutyl) acetate)

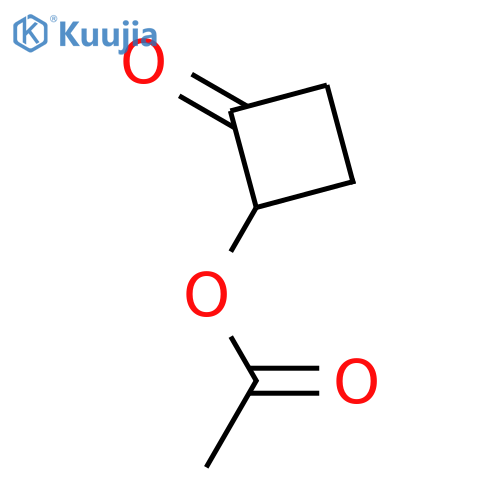

(2-oxocyclobutyl) acetate structure

商品名:(2-oxocyclobutyl) acetate

(2-oxocyclobutyl) acetate 化学的及び物理的性質

名前と識別子

-

- Cyclobutanone, 2-(acetyloxy)-

- (2-oxocyclobutyl) acetate

- PB41218

- AS-78925

- starbld0032419

- 2-oxocyclobutyl acetate

- 17082-62-1

- SY321381

- P20079

- MFCD24689314

-

- MDL: MFCD24689314

- インチ: InChI=1S/C6H8O3/c1-4(7)9-6-3-2-5(6)8/h6H,2-3H2,1H3

- InChIKey: LOOXBKMHXPOMFV-UHFFFAOYSA-N

- ほほえんだ: CC(=O)OC1CCC1=O

計算された属性

- せいみつぶんしりょう: 128.047

- どういたいしつりょう: 128.047

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4A^2

- 疎水性パラメータ計算基準値(XlogP): 0.1

(2-oxocyclobutyl) acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97049-5G |

(2-oxocyclobutyl) acetate |

17082-62-1 | 97% | 5g |

¥ 3,841.00 | 2023-04-14 | |

| eNovation Chemicals LLC | D631069-10G |

(2-oxocyclobutyl) acetate |

17082-62-1 | 97% | 10g |

$1205 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97049-1G |

(2-oxocyclobutyl) acetate |

17082-62-1 | 97% | 1g |

¥ 1,280.00 | 2023-04-14 | |

| eNovation Chemicals LLC | D631069-1G |

(2-oxocyclobutyl) acetate |

17082-62-1 | 97% | 1g |

$250 | 2024-07-21 | |

| eNovation Chemicals LLC | D631069-500mg |

(2-oxocyclobutyl) acetate |

17082-62-1 | 97% | 500mg |

$165 | 2025-02-26 | |

| Ambeed | A1410213-10g |

2-Oxocyclobutyl acetate |

17082-62-1 | 97% | 10g |

$1376.0 | 2024-04-23 | |

| 1PlusChem | 1P01JV9M-250mg |

Cyclobutanone, 2-(acetyloxy)- |

17082-62-1 | 95% | 250mg |

$80.00 | 2024-06-19 | |

| eNovation Chemicals LLC | D631069-100mg |

(2-oxocyclobutyl) acetate |

17082-62-1 | 97% | 100mg |

$100 | 2024-07-21 | |

| Aaron | AR01JVHY-250mg |

Cyclobutanone, 2-(acetyloxy)- |

17082-62-1 | 95% | 250mg |

$87.00 | 2025-02-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97049-100mg |

(2-oxocyclobutyl) acetate |

17082-62-1 | 97% | 100mg |

¥383.0 | 2024-04-23 |

(2-oxocyclobutyl) acetate 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

17082-62-1 ((2-oxocyclobutyl) acetate) 関連製品

- 4906-24-5(Acetoin acetate)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17082-62-1)(2-oxocyclobutyl) acetate

清らかである:99%

はかる:10g

価格 ($):812.0